Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate
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Overview
Description
Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate is a chemical compound with the molecular formula C6H8F3NO4. It is characterized by the presence of trifluoromethyl and nitro groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate typically involves the esterification of 5,5,5-trifluoro-4-methyl-4-nitropentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5,5,5-trifluoro-4-methyl-4-aminopentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5,5,5-trifluoro-4-methyl-4-nitropentanoic acid and methanol.
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate is utilized in several scientific research fields:
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate involves its reactivity towards nucleophiles and reducing agents. The trifluoromethyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. The nitro group can undergo reduction to form amines, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 5,5,5-trifluoro-4-nitropentanoate: Similar in structure but lacks the methyl group at the 4-position.
Ethyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 4-methyl-4-nitropentanoate: Similar but without the trifluoromethyl group.
Uniqueness
Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical properties such as increased electrophilicity and reactivity towards nucleophiles and reducing agents.
Properties
IUPAC Name |
methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO4/c1-6(11(13)14,7(8,9)10)4-3-5(12)15-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQDQZIIJBNBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)(C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560082 |
Source
|
Record name | Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33033-07-7 |
Source
|
Record name | Methyl 5,5,5-trifluoro-4-methyl-4-nitropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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